LogP Differential: 2.8-Fold Higher Lipophilicity vs. the Non-Brominated Trifluoroethyl Analog
The target compound exhibits a calculated logP of 1.1851, compared to 0.4226 for the non-brominated analog 1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-amine (CAS 937602-81-8), representing a 2.8-fold increase in lipophilicity attributable to the C5-bromine substitution . This logP shift moves the compound from a hydrophilic regime (logP < 0.5) into a moderately lipophilic space (logP 1.0–1.5) more consistent with optimal oral drug-like properties and blood-brain barrier penetration potential [1]. The TPSA remains unchanged at 56.73 Ų for both compounds, indicating that the lipophilicity gain is achieved without sacrificing polar surface area—a favorable profile for maintaining aqueous solubility while enhancing membrane partitioning.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.1851 |
| Comparator Or Baseline | 1-(2,2,2-Trifluoroethyl)-1H-1,2,4-triazol-3-amine: LogP = 0.4226 |
| Quantified Difference | ΔLogP = +0.7625 (2.8-fold increase in lipophilicity) |
| Conditions | Calculated LogP values from vendor computational chemistry predictions (Leyan platform); both compounds assessed at 95% purity specification |
Why This Matters
For medicinal chemistry programs, the ~0.76 log unit increase may substantially improve passive membrane permeability and oral absorption potential, making this compound a superior starting point for lead optimization where target engagement requires intracellular or CNS access.
- [1] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-48. Reviews optimal logP ranges (1–3) for oral drug candidates and the relationship between logP and membrane permeability. View Source
